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Compound Name:
methylbenzenesulfonate

cat. No.: B1268337

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the
compound with CAS number 53487-52-8. This molecule is identified as p-Toluenesulfonic acid
1-butyn-3-yl ester, also known by its IUPAC name, but-3-yn-2-yl 4-methylbenzenesulfonate.
It is a sulfonate ester containing a terminal alkyne functional group, making it a valuable
building block in organic synthesis, particularly in the field of click chemistry. This document
summarizes its chemical and physical properties, provides detailed spectroscopic data and
experimental protocols, and explores its potential applications.

Chemical and Physical Properties

The fundamental properties of p-Toluenesulfonic acid 1-butyn-3-yl ester are summarized in the
table below. This data is essential for its handling, storage, and application in experimental
settings.
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Property Value Reference

CAS Number 53487-52-8 [1]
but-3-yn-2-yl 4-

IUPAC Name [1]

methylbenzenesulfonate

p-Toluenesulfonic acid 1-

butyn-3-yl ester, 1-Butyn-3-yl

p-toluenesulfonate, 1-Methyl-
Synonyms [1]

2-propynyl p-toluenesulfonate,

(RS)-1-Methyl-2-propynyl p-

toluenesulfonate

Molecular Formula C11H1203S [1]
Molecular Weight 224.28 g/mol [1]
Appearance Crystalline powder, solid [2]
Melting Point 52 °C [2]
Purity >95% [2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of the identity
and purity of a chemical compound. Below are the key spectroscopic data for but-3-yn-2-yl 4-
methylbenzenesulfonate.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the
fragmentation pattern of the molecule.
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lon m/z (Predicted) Description

[M]*+ 224 Molecular lon
[C7H7SO:2]* 155 p-Toluenesulfonyl cation
[C7HA]* 91 Tropylium ion

[CaHsO]* 69 But-3-yn-2-yl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. While specific peak assignments and coupling constants from experimental data
are not publicly available, typical chemical shift ranges for the protons and carbons in this
molecule can be predicted based on its structure. The spectra are typically recorded in
deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard.[3]

IH NMR (Proton NMR):

e Aromatic protons (AA'BB' system): ~7.3-7.8 ppm

CH proton adjacent to the ester and alkyne: ~5.0-5.5 ppm

Terminal alkyne proton (CH): ~2.5 ppm

Methyl protons on the aromatic ring (CHs): ~2.4 ppm

Methyl protons adjacent to the chiral center (CHs): ~1.5 ppm

13C NMR (Carbon NMR):

Aromatic carbons: ~127-145 ppm

Alkynyl carbons (C=C): ~70-85 ppm

Carbon bearing the ester group (CH-O): ~70-80 ppm

Methyl carbon on the aromatic ring: ~21 ppm
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» Methyl carbon adjacent to the chiral center: ~22 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
is often acquired using a KBr wafer or as a neat film (ATR).[1]

Functional Group Characteristic Absorption Range (cm™?)
C=C-H (alkyne C-H stretch) ~3300 cm™1

C=C (aromatic C=C stretch) ~1600 cm~—1

S=0 (sulfonate S=0 stretch) ~1350 and ~1170 cm™1

C-O (ester C-O stretch) ~1190 cm™1

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of
chemical compounds.

Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

While a specific, detailed protocol for the synthesis of but-3-yn-2-yl 4-
methylbenzenesulfonate is not readily available in the public domain, a general and
adaptable procedure for the tosylation of a secondary alcohol is provided below. This reaction
involves the treatment of 3-butyn-2-ol with p-toluenesulfonyl chloride in the presence of a base.

Materials:

3-Butyn-2-ol

p-Toluenesulfonyl chloride (TsClI)

Pyridine or triethylamine (base)

Dichloromethane (DCM) or other suitable aprotic solvent
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Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

Dissolve 3-butyn-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

Add pyridine or triethylamine to the solution.

Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction
mixture.

Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature,
monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water or a saturated agqueous solution of
ammonium chloride.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers and wash sequentially with dilute hydrochloric acid (to remove
the base), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using column chromatography on silica gel.[3]

Typical Eluent System: A mixture of ethyl acetate and hexanes. The polarity of the eluent

system should be optimized based on TLC analysis.

Analytical Methods

The purity of the final product can be assessed by High-Performance Liquid Chromatography

(HPLC) or Gas Chromatography (GC). The structure is confirmed using the spectroscopic

methods detailed in Section 3.
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Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or the
signaling pathways directly involving but-3-yn-2-yl 4-methylbenzenesulfonate. As a sulfonate
ester, it can act as an alkylating agent, a property that is often associated with genotoxicity.
However, its primary utility in research appears to be as a synthetic intermediate. Its terminal
alkyne functionality makes it a suitable substrate for copper-catalyzed azide-alkyne
cycloaddition (CUAAC) reactions, a cornerstone of "click chemistry."

The following diagram illustrates the general workflow for utilizing this compound in a click
chemistry reaction to synthesize a triazole derivative.

Reactants

Click Chemistry (CuAAC) Product

Copper(l) Catalyst 1,2,3-Triazole Derivative
but-3-yn-2-yl

4-methylbenzenesulfonate
(CAS 53487-52-8)

Click to download full resolution via product page

Click chemistry workflow.

This workflow demonstrates how but-3-yn-2-yl 4-methylbenzenesulfonate can be used to
link with an azide-functionalized molecule, which could be a fluorescent dye, a drug molecule,
or a biomolecule, to form a stable triazole conjugate. This versatility makes it a valuable tool in
drug discovery and chemical biology for creating novel molecular probes and bioconjugates.

Conclusion

p-Toluenesulfonic acid 1-butyn-3-yl ester (CAS No. 53487-52-8) is a well-characterized organic
compound with significant potential as a synthetic building block. This guide has provided a
summary of its key physical and spectroscopic properties, along with generalized experimental
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protocols for its synthesis and purification. While direct biological activity data is scarce, its
utility in click chemistry highlights its importance for the development of new chemical entities
and research tools in the fields of medicinal chemistry and chemical biology. Further research
is warranted to explore the potential biological effects of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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